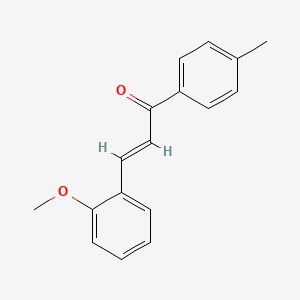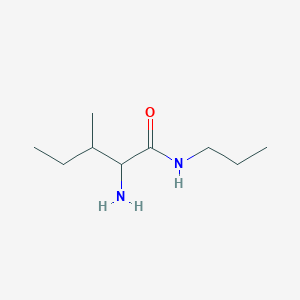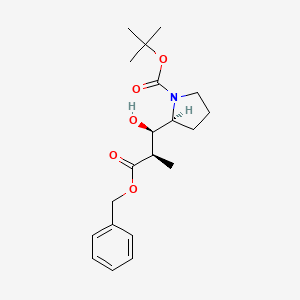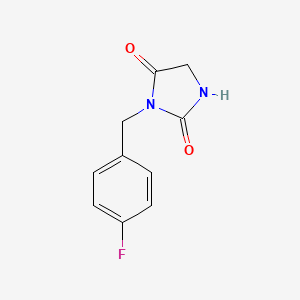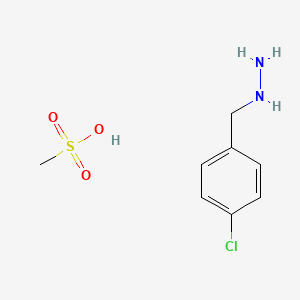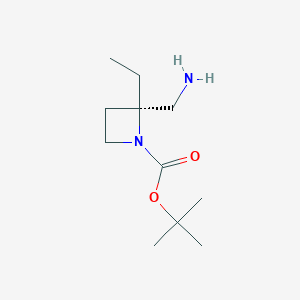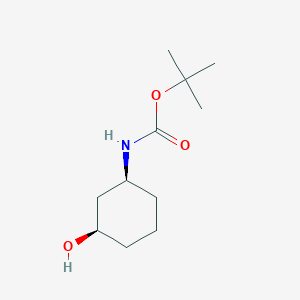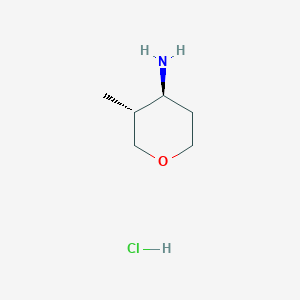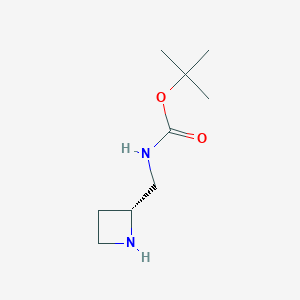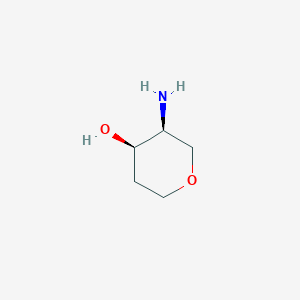![molecular formula C17H29BrClNOSi B3108095 (1S,3R)-5-Bromo-3-[[(tert-butyldimethylsilyl)oxy]methyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1638668-28-6](/img/structure/B3108095.png)
(1S,3R)-5-Bromo-3-[[(tert-butyldimethylsilyl)oxy]methyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrahydroisoquinoline core followed by the introduction of the bromo and tert-butyldimethylsilyl groups. The tert-butyldimethylsilyl group is often used as a protecting group in organic synthesis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the tert-butyldimethylsilyl group, which can be removed under certain conditions .科学的研究の応用
Local Anesthetic Activity and Toxicity Studies
Isoquinoline alkaloids, a related class, demonstrate pronounced roles in treating various diseases. Research on synthesizing 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines showed high local anesthetic activity and provided insights into acute toxicity and structure-toxicity relationships. These compounds, in their studies, showed promise for future investigations as potential drug candidates, indicating the breadth of therapeutic applications for tetrahydroisoquinoline derivatives (Azamatov et al., 2023).
Synthetic Approaches for Functionalized Tetrahydroisoquinolines
Another significant area of research focuses on the synthesis of functionalized tetrahydroisoquinolines, demonstrating the versatility of chiral aziridine-2-carboxylates as precursors. Such studies contribute to the broader understanding of synthesizing complex molecules with potential biological activities, underscoring the synthetic utility of tetrahydroisoquinoline structures in medicinal chemistry (Lee et al., 2012).
AMPA Receptor Antagonism
Research into competitive AMPA receptor antagonists led to the synthesis of derivatives involving tetrahydroisoquinoline structures. This area highlights the relevance of tetrahydroisoquinolines in neuropharmacology, offering insights into their potential for contributing to treatments for neurological disorders (Geng Min, 2011).
Neuroprotective Effects
Studies on the neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons present the possibility of tetrahydroisoquinolines acting as lead compounds for developing new treatments for Parkinson's disease. This research opens avenues for exploring the therapeutic potential of tetrahydroisoquinoline derivatives in neurodegenerative diseases (Kotake et al., 2005).
Anticancer Properties
Finally, the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents illustrates the role of tetrahydroisoquinoline derivatives in oncology. This research underscores the continuous search for novel and safer anticancer drugs, highlighting the importance of tetrahydroisoquinolines in medicinal chemistry (Redda et al., 2010).
特性
IUPAC Name |
[(1S,3R)-5-bromo-1-methyl-1,2,3,4-tetrahydroisoquinolin-3-yl]methoxy-tert-butyl-dimethylsilane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BrNOSi.ClH/c1-12-14-8-7-9-16(18)15(14)10-13(19-12)11-20-21(5,6)17(2,3)4;/h7-9,12-13,19H,10-11H2,1-6H3;1H/t12-,13+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXUSRDSRKLCPZ-JHEYCYPBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CC(N1)CO[Si](C)(C)C(C)(C)C)C(=CC=C2)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=C(C[C@@H](N1)CO[Si](C)(C)C(C)(C)C)C(=CC=C2)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BrClNOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




